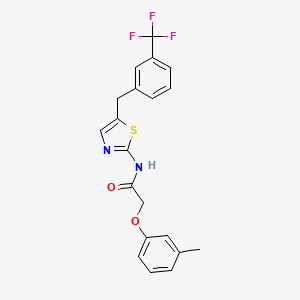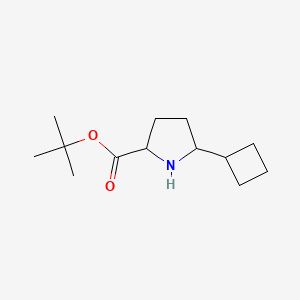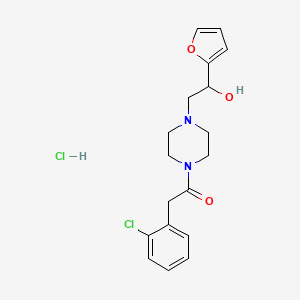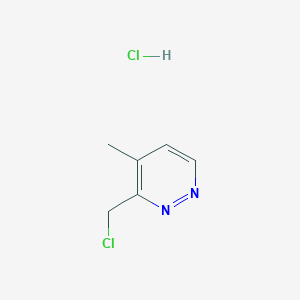
1-(4-Methylcyclohexyl)-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylcyclohexene refers to any one of three organic compounds consisting of cyclohexene with a methyl group substituent . The location of the methyl group relative to the cyclohexene double bond creates the three different structural isomers . These compounds are generally used as a reagent or intermediate to derive other organic compounds .
Synthesis Analysis
Methylcyclohexene can be prepared by the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester . It is also produced as a byproduct in the production of cyclohexanedimethanol, a commodity chemical, during hydrogenation of dimethyl terephthalate .Molecular Structure Analysis
The molecular structure of methylcyclohexene consists of a cyclohexene ring with a methyl group substituent . The location of the methyl group relative to the cyclohexene double bond creates the three different structural isomers .Chemical Reactions Analysis
Methylcyclohexene can undergo various reactions such as ozonolysis, hydrosilyation, oxidation with Cytochrome P450, and bromination .Physical And Chemical Properties Analysis
Methylcyclohexene is a clear, colorless liquid . It has a density of 0.811 g/mL at 20 °C for 1-methylcyclohexene . It has a melting point of -120.4°C for 1-methylcyclohexene at 1 atm, and a boiling point of 110 °C for 1-methylcyclohexene at 1 atm . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Ketene-Ketene Interconversion and Wolff Rearrangement
Research by Koch, Blanch, and Wentrup (2014) explores the generation and transformation of 6-Carbonylcyclohexa-2,4-dienone through flash vacuum thermolysis (FVT) and its Wolff rearrangement to fulven-6-one. This study highlights the potential of such compounds in understanding ketene interconversions and applications in synthetic chemistry, particularly in the rearrangement processes that are foundational for constructing complex molecular structures (Koch, R., Blanch, R., & Wentrup, C., 2014).
Synthesis of Bioactive Molecules
Sharma, Kumar, and Das (2021) compiled synthetic methods for cyclohexane-1,3-dione derivatives, emphasizing their role as precursors for a wide range of bioactive compounds. These derivatives are involved in synthesizing molecules with diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This work underscores the importance of cyclohexane-1,3-dione derivatives in medicinal chemistry and drug discovery processes (Sharma, D., Kumar, Manish, & Das, P., 2021).
Polymerization of Cyclohexane Derivatives
Iwakura, Uno, Haga, and Nakamura (1973) investigated the synthesis and polymerization of perhydro-1,5-diazocine-2,4-dione and its derivatives, derived from cyclohexane-1,3-dione dioxime. Their findings contribute to the understanding of polymer sciences, showing how these derivatives can be polymerized to produce novel polymers with potential applications in materials science (Iwakura, Y., Uno, K., Haga, K., & Nakamura, Kou, 1973).
Construction of Six-Membered Oxygen Heterocycles
Another study by Sharma, Kumar, and Das (2020) focused on using cyclohexan-1,3-dione derivatives for synthesizing six-membered oxygen heterocycles. These compounds play a significant role in the synthesis of natural products and bioactive molecules, demonstrating the versatility of cyclohexan-1,3-dione derivatives in organic synthesis and their potential for producing compounds with pharmaceutical relevance (Sharma, D., Kumar, Manish, & Das, P., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-methylcyclohexyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-8-2-4-9(5-3-8)13-7-6-10(14)12-11(13)15/h8-9H,2-7H2,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYQNGOGBLHOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylcyclohexyl)-1,3-diazinane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2943753.png)



![4-methyl-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2943760.png)
![Ethyl 1-[(2-butoxy-4,5-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2943761.png)

![2-[8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2943765.png)
![2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2943766.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2943768.png)
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2943769.png)
![3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2943772.png)